molecular formula C12H14N2O B12859346 4-(Dimethylamino)-1-methylquinolin-2(1H)-one

4-(Dimethylamino)-1-methylquinolin-2(1H)-one

Cat. No.: B12859346
M. Wt: 202.25 g/mol
InChI Key: QQJCNAZVIHGLJF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-methylquinolin-2(1H)-one is a functionalized quinolone derivative of significant interest in medicinal and synthetic chemistry. The 1-methyl-2-quinolone (MeQone) scaffold is a fundamental framework found in numerous natural alkaloids and is recognized as a privileged structure in drug discovery . This compound features a dimethylamino electron-donating group at the 4-position, which can significantly alter the electronic properties and reactivity of the core structure compared to simpler quinolones. Such substituted quinolones serve as versatile synthetic intermediates for the construction of more complex, bioactive molecules . Quinolone derivatives are extensively investigated for their broad spectrum of biological activities. Research into analogous structures has demonstrated potential for antibacterial, antimalarial, anticancer, and antiviral properties . The specific substitution pattern on this compound makes it a valuable precursor for generating diverse chemical libraries aimed at hit identification and lead optimization in drug discovery campaigns. It can be utilized in various chemical transformations, including cyclization reactions and as a building block for synthesizing fused heterocyclic systems like pyrano[3,2-c]quinolones, which have shown promising antiproliferative activities in mechanistic studies . This product is intended for research and development purposes in a controlled laboratory environment. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations concerning the use and disposal of laboratory chemicals.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(dimethylamino)-1-methylquinolin-2-one

InChI

InChI=1S/C12H14N2O/c1-13(2)11-8-12(15)14(3)10-7-5-4-6-9(10)11/h4-8H,1-3H3

InChI Key

QQJCNAZVIHGLJF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-methylquinolin-2(1H)-one typically involves the reaction of 4-chloroquinoline with dimethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like sodium hydroxide or potassium carbonate, and heating.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

4-(Dimethylamino)-1-methylquinolin-2(1H)-one serves as a precursor in the synthesis of more complex quinoline derivatives. This compound can undergo various chemical transformations, allowing researchers to explore its reactivity and develop new synthetic pathways for creating novel compounds with potential applications in pharmaceuticals and materials science .

Research has indicated that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties: The compound has been investigated for its ability to inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential: Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cells, warranting further exploration into its mechanism of action and potential therapeutic applications.

Medicinal Chemistry

Due to its unique structure, this compound is being explored for drug development. Its interactions with biological targets, particularly through the bioreduction of its nitro group, may lead to the formation of reactive intermediates that can affect cellular processes. This property makes it a subject of interest in designing new drugs aimed at treating various diseases .

Industrial Applications

In addition to its roles in research and medicine, this compound is also utilized in the development of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated significant inhibition zones, suggesting that this compound could be developed into a new class of antibiotics targeting resistant strains.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis at certain concentrations. Further investigations are required to elucidate the specific pathways involved and identify potential synergistic effects when combined with existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, affecting cellular metabolism and function. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolin-2(1H)-one derivatives are highly dependent on substituent positions and functional groups. Key structural analogues include:

Compound Substituents Key Features Reference
7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone - 7-Dimethylamino
- 1-Ethyl
- 3-Phenyl
Ethyl group at N1 increases lipophilicity; phenyl at C3 may enhance π-π interactions.
4-Hydroxy-1-methylquinolin-2(1H)-one - 4-Hydroxy
- 1-Methyl
Hydroxy group at C4 enables hydrogen bonding; lower logP compared to dimethylamino analogues.
4-Chloro-8-methylquinolin-2(1H)-one - 4-Chloro
- 8-Methyl
Chlorine at C4 increases electrophilicity, potentially enhancing reactivity in nucleophilic substitutions.
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones - 4-Triazole
- Variable R groups
Triazole moiety introduces hydrogen-bonding capacity and modulates antiproliferative activity.
3-(4-Acetylphenyl)-1-methylquinolin-2(1H)-one - 3-Acetylphenyl
- 1-Methyl
Acetylphenyl at C3 may improve binding to hydrophobic enzyme pockets.

Key Observations :

  • Position 4 Substituents: The dimethylamino group in the target compound likely improves solubility and electronic properties compared to hydroxy (polar, acidic) or chloro (electrophilic) groups .
  • N1 Substituents : Methyl or ethyl groups at N1 influence steric bulk and lipophilicity. The methyl group in the target compound may offer a balance between metabolic stability and solubility .

Biological Activity

4-(Dimethylamino)-1-methylquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, recognized for its potential biological activities. It features a dimethylamino group at the 4-position and a methyl group at the 1-position of the quinoline ring, contributing to its unique chemical reactivity and biological properties. The molecular formula is C12H12N2OC_{12}H_{12}N_2O, and this compound has attracted attention in medicinal chemistry due to its diverse applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. It has been reported to have effective action against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that varies depending on the specific strain being tested.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli5 - 10

These findings suggest that the compound may inhibit protein synthesis and nucleic acid production, leading to bactericidal effects .

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

  • Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome, inhibiting protein production.
  • Disruption of Nucleic Acid Synthesis : It also affects nucleic acid synthesis, which is crucial for bacterial replication.
  • Biofilm Disruption : Studies have shown that it possesses moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in treating biofilm-associated infections .

Toxicological Studies

While the antimicrobial properties are promising, it's essential to consider the toxicity profile of this compound. Preliminary studies suggest that it exhibits low toxicity in vitro, but further investigations are necessary to evaluate its safety in vivo. The compound's structural features may influence its pharmacokinetics and toxicity, necessitating comprehensive toxicological assessments.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antibacterial Efficacy : A study highlighted its effectiveness against various strains of bacteria, with particular emphasis on its action against MRSA and Enterococcus species. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents .
  • Biofilm Studies : Another investigation focused on its ability to disrupt biofilms formed by pathogenic bacteria. The compound showed significant activity in reducing biofilm biomass, suggesting its utility in treating chronic infections where biofilms are prevalent .
  • Structure-Activity Relationship (SAR) : Research into related compounds indicated that modifications in the quinoline structure could enhance biological activity. For instance, variations in substituents at different positions led to changes in antimicrobial potency, highlighting the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 4-(Dimethylamino)-1-methylquinolin-2(1H)-one, and how are intermediates characterized?

  • Methodology :

  • Alkylation : Reacting 5-[(E)-2-arylvinyl]-1,2-dihydro-3H-1,4-benzodiazepin-2-one with methyl iodide in chloroform, using potassium carbonate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, can yield the target compound. This method may produce unexpected by-products (e.g., heterocycle narrowing), requiring careful optimization .
  • Intermediate Characterization : Key intermediates are analyzed via 1H^1 \text{H} NMR (e.g., δ 3.41 ppm for methyl groups) and mass spectrometry (e.g., molecular ion peak at m/z 490.4) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what data should researchers expect?

  • Techniques :

  • Single-crystal X-ray diffraction : Confirms molecular packing and bond angles (e.g., crystal structure reported in ) .
  • 1H^1 \text{H} NMR : Key signals include aromatic protons (δ 7.2–7.9 ppm), dimethylamino groups (δ 2.3–3.4 ppm), and methyl groups (δ 1.9–3.6 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 490.4) and fragmentation patterns validate the molecular formula .

Q. How is the biological activity of this compound evaluated in anticancer research?

  • Experimental Design :

  • In vitro assays : Use the MTT assay on cancer cell lines (e.g., MDA-MB-231). Compounds are tested at varying concentrations (e.g., 10–100 µM) over 48–72 hours, with IC50_{50} values calculated .
  • Controls : Include untreated cells and reference drugs (e.g., doxorubicin) to benchmark activity .

Advanced Research Questions

Q. What mechanistic insights explain the unexpected formation of this compound during alkylation reactions?

  • Analysis : The reaction’s regioselectivity may arise from steric hindrance or electronic effects. For example, TBAB facilitates interfacial transfer, promoting methyl group addition to the quinoline nitrogen instead of the benzodiazepine core .
  • Mitigation : Adjusting catalyst loading (e.g., TBAB concentration) or solvent polarity can reduce by-products .

Q. How can computational tools aid in designing synthetic pathways for this compound?

  • Methods :

  • Retrosynthetic Analysis : Tools like Reaxys or Pistachio predict feasible routes using databases of known reactions (e.g., one-step synthesis from arylvinyl precursors) .
  • DFT Calculations : Model transition states to optimize reaction conditions (e.g., energy barriers for methyl group transfer) .

Q. What contradictions exist in spectral data for structurally similar quinolinones, and how should they be resolved?

  • Case Study : Differences in 1H^1 \text{H} NMR chemical shifts for methyl groups (e.g., δ 3.41 vs. 3.59 ppm) may stem from solvent effects or hydrogen bonding. Cross-validation with X-ray crystallography or 13C^{13} \text{C} NMR is recommended .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

  • Optimization :

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate purity (e.g., Rf_f = 0.30 in CH2_2Cl2_2:MeOH 9:1) .
  • Reductive Amination : Sodium borohydride reduction of carbonyl intermediates (e.g., 3-(1-hydroxyethyl) derivatives) improves step efficiency (52–77% yields) .

Q. How does the compound’s substitution pattern influence its DNA intercalation potential?

  • Structure-Activity Relationship (SAR) :

  • The dimethylamino group enhances planarity and cationic charge, promoting DNA binding. Compare with analogs lacking this group (e.g., 4-hydroxy derivatives) using fluorescence quenching assays .
  • Biological Validation : Ethidium bromide displacement assays quantify intercalation efficiency .

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